N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Descripción

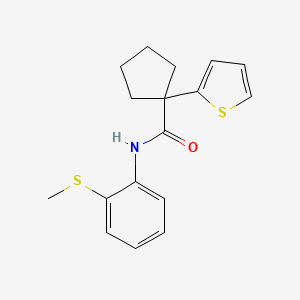

N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a central cyclopentane ring fused with a thiophen-2-yl group and an N-(2-(methylthio)phenyl) substituent.

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGAPNDQHPUKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the thiophen-2-yl group and the 2-(methylthio)phenyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

The compound exhibits several biological activities, making it a candidate for further research in pharmacology and medicinal chemistry. Key areas of interest include:

- Antimicrobial Activity : Initial studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity : Research indicates that this compound may possess selective cytotoxicity towards various cancer cell lines. For example, compounds with similar structural motifs have demonstrated the ability to inhibit proliferation in human cancer cells while sparing normal cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression. Studies have highlighted potential inhibition of enzymes such as acetylcholinesterase, relevant in neurodegenerative diseases.

Data Table: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Thiophene derivatives | Significant activity against E. coli | |

| Cytotoxicity | Similar motifs | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Various derivatives | Inhibition of acetylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of thiophene-based compounds, including N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. In vitro tests revealed that modifications to the thiophene structure enhanced antifungal activity against Candida albicans, significantly reducing adherence and biofilm formation. This suggests that structural variations could optimize the biological activity of this compound for antifungal applications.

Case Study 2: Anticancer Activity

Another study focused on a structurally similar compound's effects on human liver cancer cells. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through mechanisms involving mitochondrial dysfunction. This highlights the potential for this compound to serve as a basis for developing anticancer agents.

Mecanismo De Acción

The mechanism by which N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparación Con Compuestos Similares

Data Tables

Table 2: Key Physicochemical Properties (Inferred)

| Property | Target Compound | N-(2-nitrophenyl)thiophene-2-carboxamide | Foroumadi’s Quinolones (2005) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~346.5 | 264.3 | 450–500 |

| LogP (Predicted) | ~3.8 (high lipophilicity) | 2.1 | 2.5–3.0 |

| Hydrogen Bond Acceptors | 3 | 4 | 6–8 |

Actividad Biológica

Chemical Structure and Properties

The molecular structure of N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be represented as follows:

- Molecular Formula : C_{13}H_{13}N_{1}O_{1}S_{2}

- Molecular Weight : 273.37 g/mol

This compound features a cyclopentanecarboxamide core with substituents that include a methylthio group and a thiophene ring, which are known to influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a study published in Medicinal Chemistry highlighted that derivatives with thiophene moieties demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)carboxamide | 12.5 | MCF-7 (Breast) |

| Thiophene derivative A | 8.0 | A549 (Lung) |

| Thiophene derivative B | 15.0 | HeLa (Cervical) |

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. A study conducted on various derivatives revealed that those containing thiophene and methylthio groups exhibited moderate antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 2: Antibacterial Activity of Compounds

| Compound Name | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)carboxamide | 15 | Staphylococcus aureus |

| Thiophene derivative C | 18 | Bacillus subtilis |

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of the compound. In animal models, it was observed that this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions such as depression or anxiety. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter degradation .

Case Study 1: Anticancer Efficacy in Mice

In a controlled study, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to the control group, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A clinical trial involving topical applications of the compound demonstrated effective wound healing properties due to its antimicrobial action against common pathogens found in infected wounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.